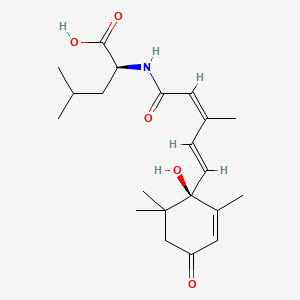

(+)-cis,trans-Abscisic Acid-L-leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-cis,trans-Abscisic Acid-L-leucine is a conjugate of abscisic acid and the essential amino acid L-leucine. Abscisic acid is a plant hormone involved in various physiological processes, including seed dormancy, germination, and stress responses. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis,trans-Abscisic Acid-L-leucine typically involves the conjugation of abscisic acid with L-leucine. This can be achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(+)-cis,trans-Abscisic Acid-L-leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

(+)-cis,trans-Abscisic Acid-L-leucine has various scientific research applications, including:

Chemistry: Used as a model compound to study conjugation reactions and the behavior of plant hormones.

Biology: Investigated for its role in plant physiology and stress responses.

Medicine: Explored for potential therapeutic applications due to its involvement in metabolic pathways.

Industry: Utilized in the development of agricultural products and plant growth regulators.

Mechanism of Action

The mechanism of action of (+)-cis,trans-Abscisic Acid-L-leucine involves its interaction with specific molecular targets and pathways. Abscisic acid binds to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes. L-leucine, on the other hand, activates the mammalian target of rapamycin (mTOR) signaling pathway, promoting protein synthesis and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Abscisic Acid: A plant hormone involved in stress responses and developmental processes.

L-leucine: An essential amino acid crucial for protein synthesis and metabolic functions.

Isoleucine and Valine: Other branched-chain amino acids with similar metabolic roles.

Uniqueness

(+)-cis,trans-Abscisic Acid-L-leucine is unique due to its conjugate structure, combining the properties of both abscisic acid and L-leucine. This dual functionality allows it to participate in both plant physiological processes and metabolic pathways, making it a valuable compound for research and industrial applications.

Q & A

Q. Basic: What are the recommended methods for quantifying (+)-cis,trans-Abscisic Acid-L-leucine in plant tissue or culture media?

Answer:

Quantification typically involves extraction with organic solvents followed by purification using reverse-phase chromatography (e.g., C18 columns) and analysis via LC/MS/MS. Key steps include:

Extraction : Homogenize samples in methanol/water with 1% acetic acid to stabilize ABA derivatives.

Purification : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d6-ABA) to improve recovery and accuracy .

Analysis : Employ LC/MS/MS with multiple reaction monitoring (MRM) for high sensitivity. A validated protocol includes a mobile phase of acetonitrile/water with 0.1% formic acid and a C18 column for separation .

Table 1: Example LC/MS/MS Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (2.1 x 50 mm) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI-negative |

| MRM Transitions | 263.1 → 153.1 (quantifier) |

Q. Basic: How should this compound be stored to ensure stability?

Answer:

The compound is light-sensitive and degrades at room temperature. Recommended storage conditions:

- Short-term : Dissolve in ethanol or DMSO and store at -20°C in amber vials to prevent photodegradation .

- Long-term : Keep lyophilized powder at -20°C in a desiccator. Avoid freeze-thaw cycles for solutions .

Q. Advanced: What experimental designs are optimal for studying ABA-L-leucine’s role in stress-responsive gene regulation?

Answer:

Transcriptomic Profiling : Use RNA-seq or microarrays on ABA-L-leucine-treated vs. control plants under stress (e.g., drought). Include mutants defective in ABA signaling (e.g., pyr/pyl receptors) to validate specificity .

Promoter Analysis : Clone stress-gene promoters (e.g., RD29A) into luciferase reporters and test ABA-L-leucine-induced activation in protoplasts .

Pharmacological Inhibition : Apply ABA biosynthesis inhibitors (e.g., fluridone) to distinguish ABA-L-leucine-specific effects from endogenous ABA .

Q. Advanced: How can structural studies resolve contradictions in ABA-L-leucine’s receptor binding affinity?

Answer:

Conflicting binding data may arise from conformational flexibility or assay conditions. Address this by:

X-ray Crystallography : Co-crystallize ABA-L-leucine with receptors (e.g., PYL1) to compare binding modes with ABA .

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics under varying pH and ionic strengths to assess environmental influences .

Mutagenesis : Introduce point mutations in receptor binding pockets to identify critical residues for ABA-L-leucine interaction .

Q. Basic: What solvent systems are suitable for preparing ABA-L-leucine stock solutions?

Answer:

- Primary Solvent : Use ethanol or DMSO for solubility (≥10 mM). Vortex and warm to 37°C if precipitation occurs .

- Working Solutions : Dilute in aqueous buffers (pH 7.0–7.4) with ≤0.1% solvent to avoid cytotoxicity. Confirm stability via HPLC .

Q. Advanced: How does ABA-L-leucine interact with other phytohormones in stomatal regulation?

Answer:

Co-treatment Assays : Apply ABA-L-leucine with jasmonic acid (JA) or salicylic acid (SA) to epidermal peels and measure stomatal aperture changes .

Signaling Crosstalk : Use mutants (e.g., ost1 for ABA signaling, coi1 for JA) to identify synergistic/antagonistic interactions .

Hormone Quantification : Profile endogenous JA/SA levels via LC/MS after ABA-L-leucine treatment to assess feedback loops .

Q. Advanced: What isotopic labeling strategies are used to track ABA-L-leucine metabolism?

Answer:

- Stable Isotopes : Synthesize 13C-labeled ABA-L-leucine for tracing metabolic flux via LC/MS .

- Deuterated Standards : Use d6-ABA as an internal standard during extraction to correct for recovery losses .

Q. Basic: What safety precautions are required when handling ABA-L-leucine?

Answer:

- PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood for powder weighing.

- Disposal : Follow institutional guidelines for organic waste. Refer to SDS for emergency protocols .

Q. Advanced: How can researchers validate the purity of synthesized ABA-L-leucine?

Answer:

HPLC-UV/ELSD : Use a C18 column with isocratic elution (acetonitrile:water, 60:40) to check for impurities .

NMR Spectroscopy : Compare 1H-NMR peaks with published spectra (e.g., δ 5.8–7.2 ppm for conjugated diene) .

High-Resolution MS : Confirm molecular ion ([M-H]⁻ at m/z 263.1) with ≤3 ppm mass error .

Q. Advanced: What computational tools model ABA-L-leucine’s interaction with signaling proteins?

Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses with ABA receptors (e.g., PYL1) .

MD Simulations : Run GROMACS simulations to assess complex stability under physiological conditions .

QSAR Modeling : Corlate structural features (e.g., carboxyl group orientation) with bioactivity data .

Properties

Molecular Formula |

C21H31NO5 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H31NO5/c1-13(2)9-17(19(25)26)22-18(24)10-14(3)7-8-21(27)15(4)11-16(23)12-20(21,5)6/h7-8,10-11,13,17,27H,9,12H2,1-6H3,(H,22,24)(H,25,26)/b8-7+,14-10-/t17-,21-/m0/s1 |

InChI Key |

BGMGEBFRRQXAMB-KUHGENNASA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(C)C)C(=O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.